Hydrogen-Bond Donor Count Comparison Against Amino-Triazole Analog
The target compound 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one possesses zero hydrogen-bond donors (HBD = 0), whereas its closest commercial analog 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one (CAS 1351393-97-9) contains two hydrogen-bond donors (one from the amino group, one from the triazole NH) [1]. This difference is derived from structural analysis and Lipinski's Rule of Five parameterization. Fewer HBDs are generally associated with improved passive membrane permeability and potential for oral bioavailability [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one (CAS 1351393-97-9): HBD = 2 |
| Quantified Difference | Target compound has 2 fewer hydrogen-bond donors than the comparator. |
| Conditions | In silico structural analysis based on atom connectivity; general medicinal chemistry principles [2]. |
Why This Matters
For procurement decisions in CNS or intracellular target projects, a compound with zero HBDs may be prioritized to enhance passive permeability and reduce efflux susceptibility, a differentiation not captured by simple structural similarity.
- [1] Kuujia.com. CAS No. 2284074-52-6 and CAS No. 1351393-97-9. Product Pages. URL: https://www.kuujia.com (accessed 2026-05-03). View Source
- [2] Lipinski, C.A. et al. (1997) 'Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings', Advanced Drug Delivery Reviews, 23(1-3), pp. 3-25. View Source
